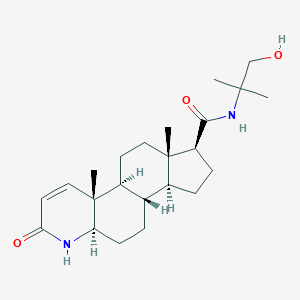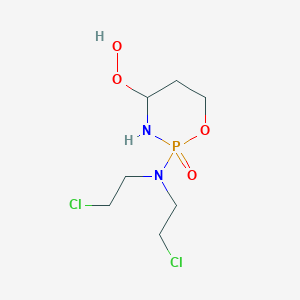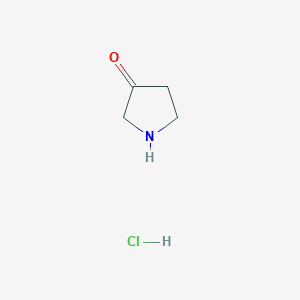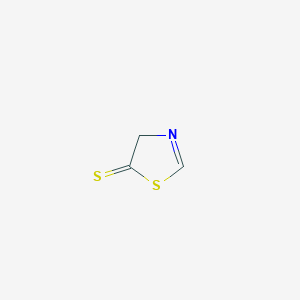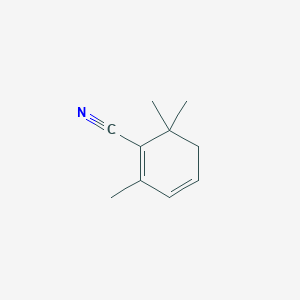
3-(3-Chlorophenylethyl)pyridine
Übersicht
Beschreibung
3-(3-Chlorophenylethyl)pyridine is a chemical compound . It is a derivative of pyridine, which is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of 3-(3-Chlorophenylethyl)pyridine N-Oxide, a related compound, is C13H12ClNO . The exact mass is 233.0607417 g/mol . The structure includes a pyridine ring with a 3-chlorophenylethyl group attached .Chemical Reactions Analysis
Pyridines are often used in radical-mediated C–H functionalization . This is a powerful tool in synthetic chemistry for the direct functionalization of the C–H bonds of the pyridine scaffold .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Field
Summary of the Application
Pyridine derivatives, including “3-(3-CHLOROPHENYLETHYL)PYRIDINE”, are crucial for obtaining a vast array of derivatives required for drug and agrochemical development .
Methods of Application
A reaction sequence of pyridyl ring opening, halogenation, and ring closing is used, where the acyclic Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions .
Results or Outcomes
This method has been used to produce a diverse set of 3-halopyridines and demonstrated late-stage halogenation of complex pharmaceuticals and agrochemicals .
Application in the Preparation of Pyridine Derivatives
Field
Summary of the Application
Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, including "3-(3-CHLOROPHENYLETHYL)PYRIDINE" .
Methods of Application
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. These catalysts have been employed in chemical reactions due to their high surface area, simple preparation, and modification .
Results or Outcomes
The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Application in Proteomics Research
Field
Summary of the Application
“3-(3-CHLOROPHENYLETHYL)PYRIDINE” is used as a biochemical in proteomics research .
Methods of Application
The specific methods of application in proteomics research can vary greatly depending on the specific experiment or study. However, it typically involves the use of this compound in various biochemical reactions .
Results or Outcomes
The outcomes of these studies can also vary greatly, but the use of “3-(3-CHLOROPHENYLETHYL)PYRIDINE” can contribute to significant advancements in proteomics research .
Application in Organic Synthesis
Field
Summary of the Application
“3-(3-CHLOROPHENYLETHYL)PYRIDINE” is a compound useful in organic synthesis .
Methods of Application
The methods of application in organic synthesis involve using this compound in various chemical reactions to produce other compounds .
Results or Outcomes
The results of these reactions can lead to the production of a wide range of other compounds, contributing to advancements in the field of organic synthesis .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Chlorophenyl)ethyl]pyridine | |
CAS RN |
31251-59-9 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



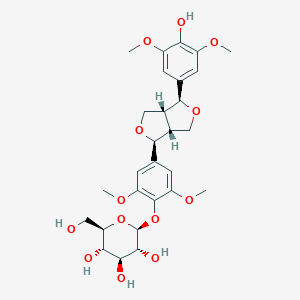

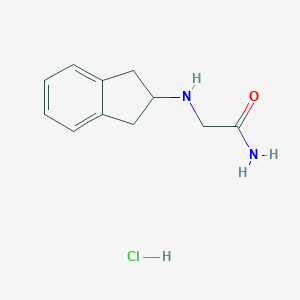

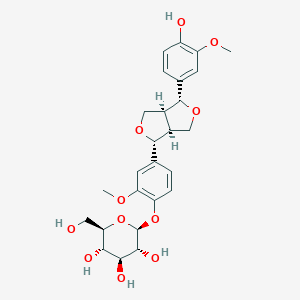
![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)
